Cas no 954019-26-2 (N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide)

N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
- 954019-26-2
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- AKOS024491486
- VU0630823-1
- N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide
- F5033-0253
- N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide
-
- インチ: 1S/C18H28N2O2/c1-15-4-3-5-17(12-15)13-18(21)19-14-16-6-8-20(9-7-16)10-11-22-2/h3-5,12,16H,6-11,13-14H2,1-2H3,(H,19,21)
- InChIKey: JGVUVUACFFSCAI-UHFFFAOYSA-N
- ほほえんだ: C(NCC1CCN(CCOC)CC1)(=O)CC1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 304.215078140g/mol
- どういたいしつりょう: 304.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-0253-2μmol |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-1mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5033-0253-25mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-10μmol |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-2mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-20mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-30mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-5μmol |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-3mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5033-0253-50mg |
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-(3-methylphenyl)acetamide |
954019-26-2 | 50mg |
$240.0 | 2023-09-10 |
N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamideに関する追加情報
Recent Advances in the Study of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide (CAS: 954019-26-2)
N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide (CAS: 954019-26-2) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its potential therapeutic applications, mechanism of action, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in contemporary drug discovery and development.
Recent studies have focused on elucidating the pharmacological profile of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide. Preliminary investigations suggest that this compound exhibits notable activity as a modulator of specific neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These findings are supported by in vitro and in vivo experiments, which demonstrate the compound's ability to interact with key receptor subtypes, potentially offering new avenues for the treatment of neurological and psychiatric disorders.
One of the most promising aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Research has shown that N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide may possess neuroprotective properties, as evidenced by its ability to mitigate oxidative stress and reduce neuronal apoptosis in experimental models. These effects are believed to be mediated through the compound's interaction with specific signaling pathways involved in cellular survival and inflammation.
In addition to its neurological applications, recent studies have also explored the compound's potential in oncology. Preliminary data indicate that N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide may exhibit cytotoxic effects against certain cancer cell lines, particularly those associated with solid tumors. The mechanism underlying this activity appears to involve the inhibition of key enzymes and pathways critical for tumor cell proliferation and survival. Further research is needed to fully characterize these effects and assess the compound's suitability as a therapeutic agent in cancer treatment.
The pharmacokinetic properties of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide have also been a focus of recent investigations. Studies have demonstrated that the compound exhibits favorable absorption and distribution profiles, with good bioavailability and minimal off-target effects. These characteristics make it a promising candidate for further development, although additional studies are required to optimize its formulation and delivery for clinical use.
Despite the promising findings, several challenges remain in the development of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide as a therapeutic agent. Issues such as potential toxicity, metabolic stability, and long-term safety need to be thoroughly addressed in future studies. Moreover, the compound's exact mechanism of action and its interactions with other biological targets require further elucidation to fully understand its therapeutic potential.
In conclusion, N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide (CAS: 954019-26-2) represents a promising compound with diverse potential applications in the fields of neurology and oncology. The latest research highlights its pharmacological properties, therapeutic potential, and challenges that need to be addressed for its successful development. Continued investigation into this compound is expected to yield valuable insights that could contribute to the advancement of novel therapeutic strategies in the chemical biology and pharmaceutical sectors.
954019-26-2 (N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2-(3-methylphenyl)acetamide) 関連製品
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 2137674-05-4(Carbamic acid, N-[1-(mercaptomethyl)-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester)
- 1314698-58-2(tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)
- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)
- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)


